molecular formula C26H20N2OS2 B2747612 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide CAS No. 476275-64-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide

Cat. No.: B2747612
CAS No.: 476275-64-6
M. Wt: 440.58
InChI Key: KCISYEHMIHFFQE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide is a complex organic compound featuring a benzothiazole moiety linked to a tetrahydrobenzothiophene ring and a naphthalene-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow chemistry to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives with fewer double bonds.

  • Substitution: Introduction of various functional groups at specific positions on the benzothiazole or naphthalene rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential antibacterial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Material Science: The compound's rigid and planar structure makes it suitable for use in organic semiconductors and other advanced materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical reactions and methodologies.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: This compound shares the benzothiazole core but has a different substituent on the quinoline ring.

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide: Similar to the target compound but lacks the tetrahydrobenzothiophene ring.

Uniqueness: The presence of the tetrahydrobenzothiophene ring in the target compound provides unique chemical and physical properties compared to similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it distinct in its applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS2/c29-24(18-14-13-16-7-1-2-8-17(16)15-18)28-26-23(19-9-3-5-11-21(19)30-26)25-27-20-10-4-6-12-22(20)31-25/h1-2,4,6-8,10,12-15H,3,5,9,11H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCISYEHMIHFFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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